Calcium Dobesilate vs. Placebo in Chronic Venous Insufficiency: Symptom Relief Quantified by Number Needed to Treat (NNT)
In a systematic review and meta-analysis of 10 RCTs involving 778 patients with chronic venous insufficiency (CVI), calcium dobesilate demonstrated superior efficacy over placebo in improving night cramps and discomfort [1]. The number needed to treat (NNT) for night cramps was 8 (95% CI 4-50), indicating that for every 8 patients treated with calcium dobesilate instead of placebo, one additional patient would experience improvement in night cramps [1]. For discomfort, the NNT was 4 (95% CI 3-7), meaning one additional patient improved for every 4 treated [1].
| Evidence Dimension | Symptom improvement (night cramps and discomfort) |
|---|---|
| Target Compound Data | NNT for night cramps: 8 (95% CI 4-50); NNT for discomfort: 4 (95% CI 3-7) |
| Comparator Or Baseline | Placebo (NNT reference value: infinite; no benefit over placebo would yield no NNT calculation) |
| Quantified Difference | Calcium dobesilate improved night cramps nearly twice as well as placebo and discomfort nearly twice as well as placebo [1] |
| Conditions | Systematic review and meta-analysis of 10 randomized controlled trials (778 patients) comparing calcium dobesilate to placebo in chronic venous insufficiency [1] |
Why This Matters
This provides a quantifiable, clinically meaningful measure of absolute benefit over placebo, directly supporting procurement decisions for CVI management where placebo is the baseline comparator.
- [1] Ciapponi A, Laffaire E, Roqué M. Calcium dobesilate for chronic venous insufficiency: a systematic review. Angiology. 2004;55(2):147-154. PMID: 15026869. View Source
